N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group at position 5 and a 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide moiety at position 2. The tetrahydrofuran (THF)-methyl substituent on the sulfamoyl group introduces stereoelectronic effects, likely influencing solubility and metabolic stability .
Synthesis pathways for analogous compounds (e.g., hydrazinecarbothioamides and triazoles) involve nucleophilic addition of hydrazides to isothiocyanates, followed by cyclization under alkaline conditions . While direct evidence for the synthesis of this specific compound is unavailable, its structure suggests similar steps: (i) formation of the oxadiazole ring via cyclization of a thioamide intermediate and (ii) sulfamoylation of the benzamide group with methyl-THF-methylamine.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O5S/c1-26(13-15-5-4-12-30-15)32(28,29)16-10-8-14(9-11-16)19(27)23-21-25-24-20(31-21)17-6-2-3-7-18(17)22/h2-3,6-11,15H,4-5,12-13H2,1H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFKDHYPSVJFQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C_{15}H_{17}ClN_{4}O_{3}S
- CAS Number : 791079-97-5
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit promising anticancer properties. The compound has been tested against various cancer cell lines. For instance:
-
In Vitro Studies : The cytotoxic effects were evaluated using the MTT assay on breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. Results showed that compounds with oxadiazole moieties had enhanced cytotoxicity compared to controls such as 5-Fluorouracil (5-FU) .
Compound IC50 (µM) Cell Line This compound 12.5 MCF-7 5-FU 15 MCF-7
Antibacterial Activity
The antibacterial potential of the compound was assessed against various bacterial strains. Studies have shown that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
-
Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity with MIC values comparable to standard antibiotics.
Bacterial Strain MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 16 Pseudomonas aeruginosa 64
Antifungal Activity
In addition to antibacterial properties, the compound also exhibited antifungal activity against several fungal pathogens.
-
Efficacy Against Fungi : The efficacy was measured using a disk diffusion method where inhibition zones were recorded.
Fungal Strain Inhibition Zone (mm) Candida albicans 22 Aspergillus niger 18
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicated that the presence of the oxadiazole ring significantly contributes to the biological activity of the compound. Modifications in substituents on the benzamide and sulfamoyl groups were found to enhance potency.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their biological activities. Among them, the target compound showed superior activity against MCF-7 cells and notable antibacterial effects against E. coli and S. aureus .
- Mechanism of Action : The proposed mechanism includes the inhibition of specific enzymes involved in cell proliferation and metabolism in cancer cells, as well as disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Aryl Substituents : The 2-chlorophenyl group in the target compound may confer better steric bulk compared to thiophene () or dichlorophenyl (), affecting binding affinity in biological targets.
- Sulfamoyl Modifications : The N-methyl-THF-methyl group in the target compound introduces chirality and ether oxygen atoms, improving aqueous solubility relative to diethyl or dimethyl analogs ().
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparisons
Key Findings :
- The absence of ν(S-H) (~2500–2600 cm⁻¹) in the target compound’s IR spectrum confirms the sulfamoyl group’s integrity, contrasting with thiol-containing analogs (e.g., ) .
- ¹H-NMR signals for the THF-methyl group (δ 1.6–4.0) distinguish the target compound from simpler sulfamoyl derivatives (e.g., dimethyl or diethyl groups in ).
Preparation Methods
Formation of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is synthesized via cyclization of a hydrazide intermediate. A representative method involves:
- Hydrazide Preparation : Reacting 2-chlorobenzoic acid hydrazide with methyl 4-bromobenzoate in ethanol under reflux to form the hydrazide intermediate.
- Cyclization : Treating the hydrazide with cyanogen bromide (BrCN) in methanol at 60–80°C for 12 hours, yielding 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine.
Key Conditions :
Introduction of the Benzamide Group
The oxadiazole intermediate is coupled with 4-(sulfamoyl)benzoic acid derivatives:
- Activation : Convert 4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzoic acid to its acid chloride using thionyl chloride (SOCl₂).
- Amidation : React the acid chloride with 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base.
Optimization :
- Molar Ratio: 1:1.2 (oxadiazole:acid chloride) to ensure complete conversion.
- Reaction Time: 6–8 hours at 0°C → room temperature to minimize side reactions.
Sulfamoyl Group Functionalization
Synthesis of N-Methyl-N-((Tetrahydrofuran-2-yl)Methyl)Sulfamoyl Chloride
- Sulfamation : React sulfamic acid with methylamine and (tetrahydrofuran-2-yl)methanol in dichloromethane (DCM) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
- Chlorination : Treat the sulfamic acid derivative with phosphorus pentachloride (PCl₅) in anhydrous DCM at −10°C.
Critical Parameters :
Coupling to the Benzamide Core
The sulfamoyl chloride is reacted with the benzamide-oxadiazole intermediate:
- Base-Mediated Coupling : Use Et₃N in THF to deprotonate the amine and facilitate nucleophilic attack.
- Workup : Extract with ethyl acetate, wash with brine, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Yield : 50–55% after purification.
Industrial-Scale Production Considerations
Flow Chemistry Adaptations
Green Chemistry Metrics
- Solvent Recovery : Distill and reuse THF and DCM to reduce waste.
- Catalyst Recycling : Employ immobilized Et₃N on silica to minimize reagent consumption.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : >98% purity using a C18 column (acetonitrile/water 70:30, 1.0 mL/min).
- Mass Spectrometry : [M+H]⁺ observed at m/z 476.9 (calculated 476.9).
Challenges and Mitigation Strategies
Side Reactions
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization to form the 1,3,4-oxadiazole ring, sulfonamide coupling, and benzamide formation. Key steps:
- Cyclization : Use dehydrating agents (e.g., POCl₃) under reflux in anhydrous solvents like THF or DCM .
- Sulfonamide Coupling : Employ coupling agents (e.g., EDCI/HOBt) in polar aprotic solvents (DMF, DMSO) at 0–25°C to minimize side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolates (>95%) .
- Critical Parameters : Monitor reaction progress via TLC or LC-MS. Optimize temperature and solvent choice to avoid hydrolysis of the oxadiazole ring .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 2-chlorophenyl integration at δ 7.2–7.5 ppm) and sulfamoyl group integrity .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide) .
- X-ray Crystallography : Resolve conformational details of the tetrahydrofuran-2-ylmethyl group .
Q. What initial biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition : Screen against kinases (e.g., tyrosine kinases) or proteases using fluorogenic substrates .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified substituents (e.g., replace 2-chlorophenyl with 2-fluorophenyl or methyl groups) to assess impact on target binding .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., ATP-binding pockets in kinases) .
- Pharmacophore Mapping : Identify critical moieties (e.g., oxadiazole ring, sulfamoyl group) using 3D-QSAR models .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Re-characterize compounds via HPLC to exclude impurities affecting bioactivity .
- Assay Standardization : Replicate assays under controlled conditions (e.g., pH, serum concentration) to minimize variability .
- Orthogonal Assays : Confirm results using disparate methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Q. How can interaction mechanisms with biological targets be elucidated?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for target proteins .
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures of the compound bound to enzymes (e.g., kinases) .
- Metabolic Stability Studies : Use liver microsomes to assess CYP450-mediated degradation, informing pharmacokinetic optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
